6-フェニル-2-ピペラジノン塩酸塩

概要

説明

6-Phenyl-2-piperazinone hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its phenyl group attached to the piperazinone ring, which is further hydrochlorinated. It is known for its diverse reactivity and utility in various chemical reactions.

科学的研究の応用

6-Phenyl-2-piperazinone hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and pathways. In medicine, it has potential therapeutic applications, such as in the treatment of neurological disorders. In industry, it is utilized in the production of various chemical products.

作用機序

Target of Action

6-Phenyl-2-piperazinone hydrochloride is a derivative of piperazine, a class of compounds known to interact with various targets. Piperazine derivatives have been reported to act as antagonists for the Histamine H3 and Sigma-1 receptors . These receptors play crucial roles in various biological processes, including neurotransmission and cell proliferation.

Mode of Action

Piperazine derivatives are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that 6-Phenyl-2-piperazinone hydrochloride may interact with its targets in a similar manner, altering their function and leading to changes in cellular activity.

Pharmacokinetics

Piperazine derivatives are generally known for their easy handling in synthetic chemistry, which may facilitate their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Piperazine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . This suggests that 6-Phenyl-2-piperazinone hydrochloride may have similar effects.

生化学分析

Biochemical Properties

6-Phenyl-2-piperazinone hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that 6-Phenyl-2-piperazinone hydrochloride may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Additionally, 6-Phenyl-2-piperazinone hydrochloride has been observed to bind to certain proteins, affecting their function and stability. For example, it can interact with transport proteins, influencing the transport and distribution of other molecules within cells. These interactions highlight the compound’s potential impact on various biochemical processes.

Cellular Effects

The effects of 6-Phenyl-2-piperazinone hydrochloride on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Phenyl-2-piperazinone hydrochloride can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Furthermore, 6-Phenyl-2-piperazinone hydrochloride has been found to affect gene expression by altering the transcriptional activity of certain genes. This can lead to changes in the production of proteins that are crucial for various cellular functions. The compound’s impact on cellular metabolism is also noteworthy, as it can influence the metabolic flux and levels of metabolites within cells .

Molecular Mechanism

The molecular mechanism of action of 6-Phenyl-2-piperazinone hydrochloride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Phenyl-2-piperazinone hydrochloride can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events .

Moreover, 6-Phenyl-2-piperazinone hydrochloride has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 6-Phenyl-2-piperazinone hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Phenyl-2-piperazinone hydrochloride have been observed to change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Phenyl-2-piperazinone hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to 6-Phenyl-2-piperazinone hydrochloride in in vitro and in vivo studies has revealed potential effects on cellular function. For example, prolonged exposure to the compound can lead to changes in cell proliferation and apoptosis, as well as alterations in cellular metabolism . These findings underscore the importance of considering temporal effects when studying the compound’s biological activity.

Dosage Effects in Animal Models

The effects of 6-Phenyl-2-piperazinone hydrochloride vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as reducing inflammation and pain, without causing significant adverse effects . Higher doses of 6-Phenyl-2-piperazinone hydrochloride can lead to toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have also been observed, where the compound exhibits a dose-dependent response. For instance, at certain dosages, 6-Phenyl-2-piperazinone hydrochloride can enhance the efficacy of other drugs by modulating their metabolism and distribution . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

6-Phenyl-2-piperazinone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of 6-Phenyl-2-piperazinone hydrochloride, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate .

These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its bioavailability and therapeutic efficacy. Additionally, the interaction of 6-Phenyl-2-piperazinone hydrochloride with metabolic enzymes can alter the levels of other metabolites within cells, potentially impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 6-Phenyl-2-piperazinone hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of 6-Phenyl-2-piperazinone hydrochloride within specific cellular compartments.

Furthermore, the distribution of 6-Phenyl-2-piperazinone hydrochloride within tissues is affected by its binding affinity to plasma proteins and other biomolecules. This can impact the compound’s bioavailability and therapeutic efficacy, as well as its potential for off-target effects.

Subcellular Localization

The subcellular localization of 6-Phenyl-2-piperazinone hydrochloride is an important factor that influences its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles.

The activity of 6-Phenyl-2-piperazinone hydrochloride can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct compartments. For example, the compound’s interaction with nuclear receptors can modulate gene expression, while its presence in the endoplasmic reticulum can affect protein folding and secretion . These findings highlight the importance of understanding the subcellular localization of 6-Phenyl-2-piperazinone hydrochloride in relation to its biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-piperazinone hydrochloride typically involves the reaction of phenylpiperazine with appropriate reagents under controlled conditions. One common method is the cyclization of phenylpiperazine derivatives using acid catalysts. The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of 6-Phenyl-2-piperazinone hydrochloride is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters to ensure consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions: 6-Phenyl-2-piperazinone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of 6-Phenyl-2-piperazinone hydrochloride, which can be further utilized in different chemical processes and applications.

類似化合物との比較

6-Phenyl-2-piperazinone hydrochloride is compared with other similar compounds, such as 1-phenylpiperazin-2-one hydrochloride and other piperazine derivatives These compounds share structural similarities but differ in their functional groups and reactivity

List of Similar Compounds

1-Phenylpiperazin-2-one hydrochloride

Piperazine derivatives

Other phenyl-substituted piperazines

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

6-Phenyl-2-piperazinone hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

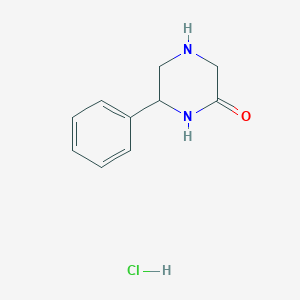

Chemical Structure and Properties

6-Phenyl-2-piperazinone hydrochloride is a derivative of piperazine, characterized by the presence of a phenyl group at the 6-position of the piperazinone structure. The compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 226.7 g/mol

Research indicates that 6-Phenyl-2-piperazinone hydrochloride exhibits multiple mechanisms of action, including:

- Anticancer Activity : Studies have shown that derivatives of piperazine, including those similar to 6-Phenyl-2-piperazinone, can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and others .

- Neuroprotective Effects : Some studies suggest that piperazine derivatives can enhance long-term potentiation in neuronal cells, indicating potential use in neurodegenerative diseases like Alzheimer's . The modulation of TRPC6 channels has been identified as a mechanism through which these compounds exert their neuroprotective effects.

- Analgesic Properties : Compounds related to 6-Phenyl-2-piperazinone have demonstrated analgesic effects comparable to traditional opioids like morphine in animal models, suggesting potential applications in pain management .

Anticancer Activity

A study evaluating the cytotoxicity of various piperazine derivatives found that 6-Phenyl-2-piperazinone hydrochloride exhibited significant activity against tumor cell lines. The results indicated:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 6-Phenyl-2-piperazinone | MCF7 | 15 | Topoisomerase II inhibition |

| Doxorubicin | MCF7 | 10 | DNA intercalation |

The compound's ability to enhance the efficacy of doxorubicin was also noted, indicating a synergistic effect that could be exploited in combination therapies .

Neuroprotective Effects

In a model of Alzheimer's disease, 6-Phenyl-2-piperazinone hydrochloride was shown to restore synaptic function and improve cognitive outcomes in aged mice, potentially through its action on calcium signaling pathways .

| Treatment | Effect on Long-Term Potentiation |

|---|---|

| Control | No effect |

| 6-Phenyl-2-piperazinone (10 µM) | Significant restoration |

Case Studies and Clinical Implications

- Cancer Treatment : A case study involving the use of piperazine derivatives for chemotherapy resistance highlighted the potential for 6-Phenyl-2-piperazinone hydrochloride to overcome resistance mechanisms in breast cancer cells when used alongside established chemotherapeutics like doxorubicin.

- Pain Management : In rodent models, the analgesic properties of related piperazine compounds suggest that 6-Phenyl-2-piperazinone could be developed into a novel pain management agent with reduced side effects compared to traditional opioids .

特性

IUPAC Name |

6-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRKUXOCGDSNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。